3-chloro-N-phenethylbenzenesulfonamide
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Overview
Description
3-chloro-N-phenethylbenzenesulfonamide is an organic compound with the molecular formula C14H14ClNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 3-chloro and a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-phenethylbenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chlorobenzenesulfonyl chloride+phenethylamine→this compound+HCl
The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-chloro-N-phenethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-phenethylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance in tumor cells, leading to cell death. The molecular target is the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-methylbenzenesulfonamide
- 3-chloro-N-ethylbenzenesulfonamide
- 3-chloro-N-isopropylbenzenesulfonamide
Uniqueness
3-chloro-N-phenethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The phenethyl group enhances its ability to interact with biological targets, making it more effective as an enzyme inhibitor compared to its simpler analogs .
Properties
IUPAC Name |
3-chloro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLYCVTRSULGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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